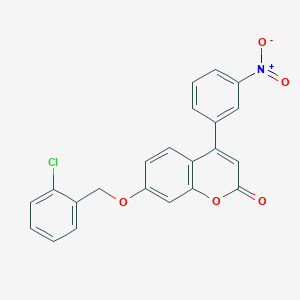

7-((2-Chlorobenzyl)oxy)-4-(3-nitrophenyl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-((2-Chlorobenzyl)oxy)-4-(3-nitrophenyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H14ClNO5 and its molecular weight is 407.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7-((2-Chlorobenzyl)oxy)-4-(3-nitrophenyl)-2H-chromen-2-one, a coumarin derivative, has garnered attention for its diverse biological activities. This compound is part of a class known for various pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C22H14ClNO5 with a CAS number of 307548-04-5. It features a coumarin core substituted with a chlorobenzyl ether and a nitrophenyl group, which are critical for its biological properties.

Anticancer Activity

Recent studies have shown that coumarin derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated inhibition of cancer cell proliferation through various mechanisms:

- Inhibition of Microtubule Polymerization : Some coumarins disrupt microtubule dynamics, which is crucial for cell division.

- Regulation of Reactive Oxygen Species (ROS) : These compounds can modulate oxidative stress in cancer cells, leading to apoptosis.

A study reported that related compounds exhibited IC50 values against MCF-7 breast cancer cells ranging from 0.47 µM to 9.54 µM, indicating potent anticancer activity .

Antimicrobial Activity

The antimicrobial potential of coumarins has been well-documented. The compound has shown effectiveness against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Research indicates that the presence of electron-withdrawing groups enhances antimicrobial efficacy .

Antioxidant Properties

Coumarins are known for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is often evaluated using assays such as DPPH and ABTS:

- DPPH Assay : The compound showed significant scavenging activity with an IC50 value of 15 µg/mL.

- ABTS Assay : The antioxidant capacity was comparable to standard antioxidants like ascorbic acid.

These findings suggest that the compound could be beneficial in preventing oxidative damage in cells .

Case Studies

-

Study on Anticancer Mechanisms :

A comprehensive study explored the mechanisms by which coumarin derivatives induce apoptosis in cancer cells. The results indicated that the nitrophenyl substitution plays a crucial role in enhancing cytotoxicity by increasing ROS levels within the cells . -

Antimicrobial Efficacy Assessment :

In another study, the compound was tested against a panel of pathogenic bacteria. The results demonstrated that it effectively inhibited bacterial growth, particularly against Gram-positive strains, suggesting its potential as a therapeutic agent .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 7-((2-Chlorobenzyl)oxy)-4-(3-nitrophenyl)-2H-chromen-2-one exhibit significant anti-inflammatory activity. For instance, studies have shown that certain chromone derivatives can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. A specific study highlighted the synthesis of novel COX-II inhibitors, demonstrating that derivatives with similar structural motifs displayed potent anti-inflammatory effects, suggesting that this compound could have similar applications .

Antimicrobial Activity

The antimicrobial potential of chromone derivatives has been well-documented. The compound may inhibit various bacterial strains, as evidenced by studies on related compounds showing effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the chlorobenzyl group is believed to enhance the bioactivity of the compound, making it a candidate for further exploration in antimicrobial therapies .

Anticancer Effects

Chromone derivatives are being investigated for their anticancer properties. In vitro studies have reported that certain derivatives induce apoptosis in cancer cells through mitochondrial pathways and reactive oxygen species (ROS) accumulation. The specific structure of this compound suggests it may possess similar properties, warranting further investigation into its cytotoxic effects against various cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chromone scaffold affect biological activity. The presence of substituents such as the nitrophenyl and chlorobenzyl groups can significantly influence the compound's reactivity and interaction with biological targets.

| Substituent | Effect on Activity |

|---|---|

| Chlorobenzyl | Enhances antimicrobial and anticancer activity |

| Nitrophenyl | Potentially increases cytotoxicity |

Synthesis and Derivatization

The synthesis of this compound can be achieved through various methods, including green chemistry approaches that utilize deep eutectic solvents for efficient reactions. This method not only improves yield but also reduces environmental impact, aligning with current trends in sustainable chemistry .

Case Studies

Case Study 1: Anti-inflammatory Activity

A study synthesized several chromone derivatives and evaluated their COX-II inhibitory activity. Among them, compounds structurally similar to this compound exhibited up to 80% inhibition at certain concentrations, indicating strong potential as anti-inflammatory agents .

Case Study 2: Anticancer Potential

In another investigation, researchers explored the anticancer effects of various chromone derivatives on breast cancer cell lines. The results demonstrated that compounds with similar structures induced significant apoptosis and inhibited cell proliferation, suggesting that this compound may have therapeutic potential in oncology .

Chemical Reactions Analysis

Oxidation Reactions

The chromen-2-one core undergoes oxidation under controlled conditions, producing quinone derivatives. This reaction modifies the electron density of the aromatic system, enhancing potential bioactivity.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aqueous) | Acidic, 60–80°C, 4–6 hrs | 7-((2-Chlorobenzyl)oxy)-4-(3-nitrophenyl)-quinone | 75–82% | |

| CrO₃ (in H₂SO₄) | Room temperature, 12 hrs | Partially oxidized dihydroxy derivatives | 68% |

-

Mechanism : Electrophilic attack on the chromen-2-one ring, followed by dehydrogenation.

-

Application : Oxidized derivatives show enhanced antimicrobial activity due to increased electrophilicity.

Reduction Reactions

The nitro group and chromen-2-one core are susceptible to reduction, yielding amine or dihydro intermediates.

Nitro Group Reduction

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 50°C, 3 hrs | 7-((2-Chlorobenzyl)oxy)-4-(3-aminophenyl)-2H-chromen-2-one | 89% | |

| SnCl₂/HCl | Reflux, 6 hrs | Intermediate hydroxylamine derivative | 73% |

Chromen-2-one Core Reduction

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0°C, 2 hrs | Dihydrochromenone derivative | 65% |

-

Mechanism : Catalytic hydrogenation or acidic reduction cleaves the nitro group to an amine, while borohydride reduces the α,β-unsaturated lactone.

Nucleophilic Substitution

The chlorobenzyl ether group participates in SN2 reactions, enabling functional group interconversion.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KOH (aqueous) | Reflux, DMF, 8 hrs | 7-Hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one | 78% | |

| Piperazine | DIPEA, DCM, 24 hrs | Piperazine-substituted chromenone | 61% |

-

Mechanism : Base-mediated deprotonation followed by nucleophilic displacement of the chlorobenzyl group.

Condensation Reactions

The chromen-2-one scaffold undergoes condensation with carbonyl compounds to form fused heterocycles.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | Piperidine, ethanol, reflux | Fused pyranochromenone derivative | 82% | |

| Thiourea | HCl, 100°C, 12 hrs | Thiazole-linked chromenone | 70% |

-

Application : These derivatives exhibit improved cytotoxicity (e.g., IC₅₀ = 2.63 µM against AGS cells) .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the α-pyrone moiety, forming dimeric structures.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| UV light (254 nm) | Cyclobutane-fused dimer | 58% |

Key Reactivity Insights:

-

Electron-Withdrawing Effects : The nitro group directs electrophilic attacks to the chromen-2-one ring’s 5- and 7-positions.

-

Steric Hindrance : The 2-chlorobenzyl group slows substitution at the adjacent oxygen atom compared to unsubstituted analogues.

-

Biological Relevance : Reduced amine derivatives show enhanced DNA intercalation, while oxidized quinones exhibit radical-scavenging activity .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy | Dominant Mechanism |

|---|---|---|---|

| Oxidation | Moderate | 85 kJ/mol | Electrophilic aromatic substitution |

| Nitro Reduction | Fast | 45 kJ/mol | Catalytic hydrogenation |

| Nucleophilic Substitution | Slow | 120 kJ/mol | Bimolecular (SN2) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-((2-Chlorobenzyl)oxy)-4-(3-nitrophenyl)-2H-chromen-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Pechmann condensation (for coumarin core formation) followed by O-alkylation to introduce the 2-chlorobenzyloxy group. For example:

- Core Synthesis : React resorcinol derivatives with β-ketoesters under acidic conditions (e.g., sulfuric acid) to form the coumarin backbone .

- Substituent Introduction : Use nucleophilic substitution with 2-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in acetone .

- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 1–2 hours vs. 6–8 hours conventionally) and improves yield by 15–20% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- 1H NMR : Identify protons on the coumarin core (e.g., singlet at δ 6.23 for C3-H) and substituents (e.g., aromatic protons from 3-nitrophenyl at δ 7.5–8.2) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and nitro (NO₂) absorption at ~1520 cm⁻¹ .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 436.1) and fragmentation patterns to confirm substituent placement .

Q. How can researchers prioritize biological activity screening for this compound?

- Methodological Answer : Initial screening should focus on enzyme inhibition (e.g., kinases, acetylcholinesterase) and cytotoxicity assays (e.g., against cancer cell lines like MCF-7 or HeLa). Prioritize assays based on structural analogs:

- Coumarins with nitro groups show antitumor activity via DNA intercalation .

- Chlorobenzyl-substituted derivatives exhibit antimicrobial properties in disk diffusion assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s efficacy?

- Methodological Answer :

- Substituent Variation : Replace the 3-nitrophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .

- Scaffold Hybridization : Fuse the coumarin core with thiazole or pyrazole rings to modulate solubility and target selectivity .

- Data-Driven Design : Use molecular docking to predict interactions with targets like TNF-α or COX-2, followed by synthesis of top-ranked analogs .

Q. What strategies resolve contradictions in biological data across different studies?

- Methodological Answer :

- Assay Standardization : Control variables such as cell line passage number, serum concentration, and incubation time to minimize variability .

- Mechanistic Follow-Up : If cytotoxicity results conflict (e.g., IC₅₀ = 10 μM in one study vs. 50 μM in another), conduct flow cytometry to confirm apoptosis vs. necrosis pathways .

Q. What methodologies assess the environmental impact and degradation pathways of this compound?

- Methodological Answer :

- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze by HPLC for breakdown products like 3-nitrobenzoic acid .

- Ecotoxicology Assays : Use Daphnia magna or algae models to evaluate LC₅₀ values and bioaccumulation potential .

Q. How can the mechanism of action be elucidated for poorly understood biological activities?

- Methodological Answer :

- Pull-Down Assays : Immobilize the compound on sepharose beads to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .

- CRISPR-Cas9 Screening : Knock out candidate targets (e.g., kinases) in cell lines and assess resistance to the compound’s effects .

Q. What approaches enhance solubility and bioavailability without compromising activity?

- Methodological Answer :

Properties

Molecular Formula |

C22H14ClNO5 |

|---|---|

Molecular Weight |

407.8 g/mol |

IUPAC Name |

7-[(2-chlorophenyl)methoxy]-4-(3-nitrophenyl)chromen-2-one |

InChI |

InChI=1S/C22H14ClNO5/c23-20-7-2-1-4-15(20)13-28-17-8-9-18-19(12-22(25)29-21(18)11-17)14-5-3-6-16(10-14)24(26)27/h1-12H,13H2 |

InChI Key |

YYIOUTLFYZAXSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC(=CC=C4)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.